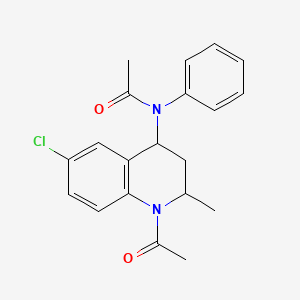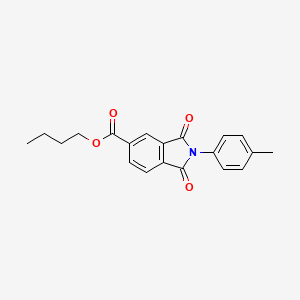![molecular formula C20H20Cl3N3O B12484439 N-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12484439.png)
N-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({5-CHLORO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE is a complex organic compound that features a combination of chlorinated phenyl groups and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({5-CHLORO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE typically involves multiple steps, starting with the chlorination of phenyl groups and the formation of the imidazole ring. Common reagents used in these reactions include chlorinating agents such as thionyl chloride and imidazole precursors like glyoxal and ammonia .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and imidazole synthesis processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to balance reaction time, temperature, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
({5-CHLORO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent side reactions.
Substitution: Performed in polar solvents to facilitate nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .
Biology
In biological research, ({5-CHLORO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE is studied for its potential as an enzyme inhibitor or receptor modulator. Its imidazole ring is known to interact with various biological targets .
Medicine
Medically, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of ({5-CHLORO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of these targets. This interaction can modulate biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler compound with a similar core structure.
Chlorophenyl derivatives: Compounds with similar chlorinated phenyl groups.
Benzimidazole: Contains a fused benzene and imidazole ring, offering different biological activities.
Uniqueness
({5-CHLORO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE is unique due to its combination of chlorinated phenyl groups and an imidazole moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C20H20Cl3N3O |
|---|---|
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
N-[[5-chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C20H20Cl3N3O/c21-17-4-5-20(27-13-15-2-3-18(22)11-19(15)23)16(10-17)12-24-6-1-8-26-9-7-25-14-26/h2-5,7,9-11,14,24H,1,6,8,12-13H2 |
Clave InChI |
PAJAQCDCCCGJPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Cl)CNCCCN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12484367.png)
![(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine](/img/structure/B12484379.png)
![Propan-2-yl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B12484383.png)


methanone](/img/structure/B12484402.png)
![Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate](/img/structure/B12484405.png)


![4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12484420.png)
![3-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)butanamide](/img/structure/B12484445.png)
![N-(4-acetylphenyl)-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12484452.png)
